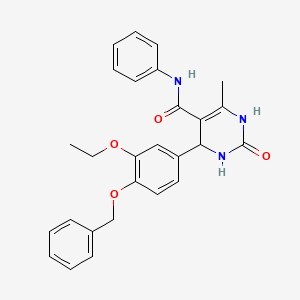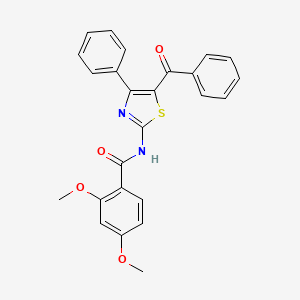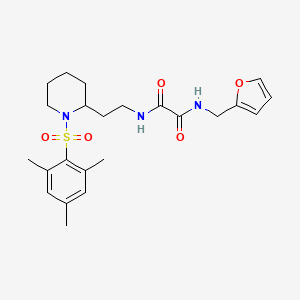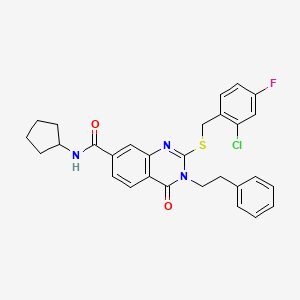![molecular formula C12H15F2NO B3008139 N-[[4-(2,2-difluoroethoxy)phenyl]methyl]cyclopropanamine CAS No. 1179045-52-3](/img/structure/B3008139.png)
N-[[4-(2,2-difluoroethoxy)phenyl]methyl]cyclopropanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[[4-(2,2-difluoroethoxy)phenyl]methyl]cyclopropanamine, also known as DFMDA, is a cyclopropanamine derivative that has been extensively studied for its potential therapeutic applications. It is a selective serotonin reuptake inhibitor (SSRI) and has been shown to have antidepressant effects in preclinical studies.
Mecanismo De Acción
N-[[4-(2,2-difluoroethoxy)phenyl]methyl]cyclopropanamine is a selective serotonin reuptake inhibitor (SSRI) and works by blocking the reuptake of serotonin in the brain. This leads to an increase in the concentration of serotonin in the synaptic cleft, which can improve mood and reduce symptoms of depression.
Biochemical and Physiological Effects:
N-[[4-(2,2-difluoroethoxy)phenyl]methyl]cyclopropanamine has been shown to increase the concentration of serotonin in the brain and to have antidepressant and anxiolytic effects in animal models. N-[[4-(2,2-difluoroethoxy)phenyl]methyl]cyclopropanamine has also been shown to have minimal effects on other neurotransmitters such as dopamine and norepinephrine, which may reduce the risk of side effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[[4-(2,2-difluoroethoxy)phenyl]methyl]cyclopropanamine is a well-characterized compound that has been extensively studied in preclinical models of depression and anxiety. It has a high purity and can be easily synthesized in the laboratory. However, the effects of N-[[4-(2,2-difluoroethoxy)phenyl]methyl]cyclopropanamine in humans are not well understood, and further clinical studies are needed to determine its safety and efficacy.
Direcciones Futuras
N-[[4-(2,2-difluoroethoxy)phenyl]methyl]cyclopropanamine has the potential to be a promising therapeutic agent for the treatment of depression and anxiety. Future research should focus on the safety and efficacy of N-[[4-(2,2-difluoroethoxy)phenyl]methyl]cyclopropanamine in humans, as well as its potential use in combination with other antidepressant medications. Additionally, the mechanism of action of N-[[4-(2,2-difluoroethoxy)phenyl]methyl]cyclopropanamine should be further elucidated to better understand its effects on serotonin reuptake and other neurotransmitters.
Métodos De Síntesis
N-[[4-(2,2-difluoroethoxy)phenyl]methyl]cyclopropanamine can be synthesized by the reaction of 4-(2,2-difluoroethoxy)benzylamine with cyclopropanecarboxylic acid in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine). The reaction yields N-[[4-(2,2-difluoroethoxy)phenyl]methyl]cyclopropanamine as a white solid with a purity of over 99%. The synthesis method has been optimized to achieve high yields and purity.
Aplicaciones Científicas De Investigación
N-[[4-(2,2-difluoroethoxy)phenyl]methyl]cyclopropanamine has been extensively studied for its potential therapeutic applications, particularly in the treatment of depression. Preclinical studies have shown that N-[[4-(2,2-difluoroethoxy)phenyl]methyl]cyclopropanamine has antidepressant effects in animal models of depression. N-[[4-(2,2-difluoroethoxy)phenyl]methyl]cyclopropanamine has also been shown to have anxiolytic effects and may be useful in the treatment of anxiety disorders.
Propiedades
IUPAC Name |
N-[[4-(2,2-difluoroethoxy)phenyl]methyl]cyclopropanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F2NO/c13-12(14)8-16-11-5-1-9(2-6-11)7-15-10-3-4-10/h1-2,5-6,10,12,15H,3-4,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJQNHALMIREDDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC2=CC=C(C=C2)OCC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[[4-(2,2-difluoroethoxy)phenyl]methyl]cyclopropanamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-((4-(1H-benzo[d]imidazol-2-yl)piperazin-1-yl)sulfonyl)phenyl)ethanone](/img/structure/B3008056.png)
![N-Cyclopropylbenzo[d]isothiazol-3-amine](/img/structure/B3008057.png)
![N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide](/img/structure/B3008064.png)

![N-(3,4-dimethoxyphenethyl)-6-(6-((2-((3-methoxypropyl)amino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide](/img/structure/B3008066.png)
![N'-(4-Ethylphenyl)-N-[(4-methoxy-1-methylsulfonylpiperidin-4-yl)methyl]oxamide](/img/structure/B3008067.png)

![3,4,5-trimethoxy-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B3008070.png)


![Tert-butyl 4-[[(5-bromopyrazin-2-yl)-methylamino]methyl]piperidine-1-carboxylate](/img/structure/B3008075.png)
![2-[(3,5-Dimethoxyphenyl)methylsulfanyl]-7-methylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B3008077.png)
![1,3-dimethyl-5-((2-morpholinoethyl)thio)-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3008078.png)
![{[(4-Chlorobutan-2-yl)oxy]methyl}benzene](/img/structure/B3008079.png)